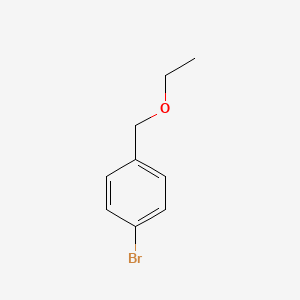

1-Bromo-4-(ethoxymethyl)benzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-4-(ethoxymethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO/c1-2-11-7-8-3-5-9(10)6-4-8/h3-6H,2,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHMBQMRBQQURAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCC1=CC=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Bromo-4-(ethoxymethyl)benzene

CAS Number: 95068-22-7

A comprehensive guide for researchers, scientists, and drug development professionals on the synthesis, properties, and applications of this versatile building block.

Prepared by a Senior Application Scientist, this guide provides an in-depth exploration of 1-Bromo-4-(ethoxymethyl)benzene, a key intermediate in organic synthesis. This document moves beyond a simple recitation of facts to offer field-proven insights into its practical application, grounded in established scientific principles.

Introduction: Strategic Importance in Synthesis

This compound, also known as p-bromobenzyl ethyl ether, is an aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its structure, featuring a brominated phenyl ring coupled with an ethoxymethyl group, offers a dual functionality that is highly advantageous for the construction of complex molecular architectures. The bromine atom serves as a versatile handle for a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. Simultaneously, the ethoxymethyl group can act as a stable protecting group or be incorporated as a key structural motif influencing the physicochemical properties of the final molecule, such as solubility and lipophilicity. This guide will elucidate the synthesis, characterization, and strategic applications of this important synthetic intermediate.

Physicochemical and Safety Data

A thorough understanding of the physical properties and safety profile of a reagent is a prerequisite for its effective and safe utilization in a laboratory setting.

| Property | Value |

| CAS Number | 95068-22-7[1][2] |

| Molecular Formula | C₉H₁₁BrO[1] |

| Molecular Weight | 215.09 g/mol [1] |

| Synonyms | p-Bromobenzyl ethyl ether |

| Appearance | Colorless to pale yellow liquid |

| Boiling Point | 236.7±15.0 °C (Predicted)[3] |

| Density | 1.333±0.06 g/cm³ (Predicted)[3] |

Safety and Handling:

This compound should be handled with care in a well-ventilated fume hood.[4] Personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat, is mandatory.[1][4]

GHS Hazard Statements: While a specific GHS classification for this compound is not universally established, based on data for structurally similar compounds, it may cause skin and eye irritation.[4] In case of contact, rinse the affected area with copious amounts of water.[4]

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[3][4]

Synthesis of this compound: A Validated Protocol

The synthesis of this compound can be reliably achieved through the Williamson ether synthesis, a robust and well-established method. This protocol is adapted from a procedure for the synthesis of the analogous 4-bromobenzyl methyl ether and is expected to provide a high yield of the desired product.[5]

Reaction Scheme:

A representative Williamson ether synthesis.

Experimental Protocol:

-

Preparation: To a stirred suspension of sodium hydride (1.1 equivalents) in anhydrous N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon), add a solution of 4-bromobenzyl alcohol (1.0 equivalent) in anhydrous DMF dropwise at 0 °C. The use of sodium hydride, a strong base, is critical for the deprotonation of the alcohol to form the corresponding alkoxide.

-

Alkoxide Formation: Allow the reaction mixture to warm to room temperature and stir for 30 minutes. The cessation of hydrogen gas evolution indicates the complete formation of the sodium 4-bromobenzyl alkoxide.

-

Etherification: Cool the reaction mixture back to 0 °C and add ethyl iodide (1.2 equivalents) dropwise. The reaction is then allowed to warm to room temperature and stirred for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting alcohol.

-

Work-up: Quench the reaction by the slow addition of water. Extract the aqueous layer with a suitable organic solvent, such as diethyl ether or ethyl acetate. The organic layers are combined, washed with brine, and dried over anhydrous sodium sulfate.

-

Purification: After filtration, the solvent is removed under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.

Spectroscopic Characterization

While a comprehensive, publicly available dataset of the spectroscopic data for this compound is limited, the expected spectral characteristics can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons in the 7.2-7.5 ppm region, a singlet for the benzylic methylene protons (~4.5 ppm), a quartet for the methylene protons of the ethyl group (~3.5 ppm), and a triplet for the methyl protons of the ethyl group (~1.2 ppm).

-

¹³C NMR: The carbon NMR spectrum will display signals for the aromatic carbons, with the carbon attached to the bromine atom appearing at a characteristic downfield shift. Signals for the benzylic carbon, and the two carbons of the ethoxy group will also be present.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit C-H stretching vibrations for the aromatic and aliphatic protons, C-O-C stretching for the ether linkage, and a characteristic C-Br stretching frequency.

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) and a characteristic M+2 peak of similar intensity due to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br).

Reactivity and Applications in Modern Synthesis

The synthetic utility of this compound is primarily derived from the reactivity of the aryl bromide moiety in palladium-catalyzed cross-coupling reactions. These reactions are foundational in the construction of complex organic molecules for pharmaceuticals and materials science.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds, particularly for the synthesis of biaryl compounds. This compound is an excellent substrate for this reaction.

General scheme of a Suzuki-Miyaura coupling reaction.

Causality in Experimental Choices: The choice of a palladium(0) catalyst, often generated in situ from a palladium(II) precursor, and a suitable phosphine ligand is crucial for an efficient catalytic cycle. The base is required to activate the boronic acid for transmetalation to the palladium center. The reaction is typically carried out in a solvent mixture, such as toluene/water or dioxane/water, to facilitate the dissolution of both the organic and inorganic reagents.

Heck Reaction

The Heck reaction provides a means to form substituted alkenes by coupling this compound with an alkene in the presence of a palladium catalyst and a base.

General scheme of a Heck reaction.

Self-Validating System: The success of the Heck reaction is often indicated by the formation of the desired product with high regioselectivity. The choice of base, typically a hindered amine like triethylamine, is critical to regenerate the active palladium(0) catalyst at the end of the catalytic cycle.

Application in Drug Discovery and Materials Science

In materials science, the ability to form extended aromatic systems through cross-coupling reactions makes this compound a potential precursor for the synthesis of organic light-emitting diodes (OLEDs), liquid crystals, and other functional materials.[9]

Conclusion

This compound is a valuable and versatile building block in modern organic synthesis. Its dual functionality allows for a wide range of chemical transformations, making it a key intermediate for the synthesis of complex molecules in the pharmaceutical and materials science industries. The protocols and data presented in this guide are intended to provide researchers with the necessary information to confidently and safely incorporate this compound into their synthetic strategies.

References

-

PrepChem.com. (n.d.). Synthesis of 4-bromobenzyl methyl ether. Retrieved from [Link]

-

MySkinRecipes. (n.d.). This compound. Retrieved from [Link]

- Kunfi, A., et al. (2016). Heck arylation of alkenes with aryl bromides by using supported Pd catalysts: a comparative study.

- Journal of Biochemical Technology. (2023). Organic Compounds Containing Aromatic Structure Used in Pharmaceutical Production. Journal of Biochemical Technology, 14(2).

- Journal of Medical Science. (2024). Introducing bromine to the molecular structure as a strategy for drug design. Journal of Medical Science.

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

Sources

- 1. static.cymitquimica.com [static.cymitquimica.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. This compound [myskinrecipes.com]

- 4. matrixscientific.com [matrixscientific.com]

- 5. prepchem.com [prepchem.com]

- 6. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. chemscene.com [chemscene.com]

- 9. researchgate.net [researchgate.net]

An In-depth Technical Guide to 1-Bromo-4-(ethoxymethyl)benzene: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 1-bromo-4-(ethoxymethyl)benzene, a versatile building block in organic synthesis with significant potential in the pharmaceutical industry. We will delve into its fundamental properties, outline a robust synthetic protocol, analyze its spectroscopic signature, and explore its applications as a key intermediate in the development of novel therapeutics.

Core Molecular Attributes

This compound is a halogenated aromatic ether. The presence of the bromine atom and the ethoxymethyl group provides two distinct points for chemical modification, making it a valuable synthon for constructing more complex molecular architectures.

| Property | Value | Source |

| Molecular Weight | 215.09 g/mol | [1] |

| Molecular Formula | C₉H₁₁BrO | [1] |

| IUPAC Name | This compound | [2] |

| Synonyms | p-Bromobenzyl ethyl ether | [1] |

| CAS Number | 95068-22-7 | [1] |

| Predicted XLogP3 | 2.6 | [3] |

Synthesis of this compound: The Williamson Ether Synthesis

The most direct and efficient method for the preparation of this compound is the Williamson ether synthesis. This classic organic reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, the sodium salt of ethanol (sodium ethoxide) acts as the nucleophile, displacing the bromide from 4-bromobenzyl bromide.

The Williamson ether synthesis is favored for its reliability and versatility in forming ether linkages. [Link][4] The reaction proceeds via an SN2 mechanism, which is most efficient with primary alkyl halides like 4-bromobenzyl bromide, as this minimizes competing elimination reactions. [Link][4]

Experimental Protocol:

This protocol is a generalized procedure based on established methods for the Williamson ether synthesis. [Link][5]

Materials:

-

4-Bromobenzyl bromide

-

Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol or used as a commercially available solution)

-

Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-bromobenzyl bromide (1.0 equivalent) in anhydrous DMF.

-

Addition of Alkoxide: Add a solution of sodium ethoxide (1.1 equivalents) in ethanol or DMF dropwise to the stirred solution of 4-bromobenzyl bromide at room temperature.

-

Reaction Monitoring: The reaction progress can be monitored by thin-layer chromatography (TLC) until the starting material is consumed. The reaction is typically stirred at room temperature for several hours or gently heated to 50-60 °C to expedite the process.

-

Workup: Upon completion, cool the reaction mixture to room temperature and quench with water. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

-

Washing: Combine the organic extracts and wash successively with water, saturated aqueous sodium bicarbonate solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to afford pure this compound.

Spectroscopic Characterization

¹H NMR (Proton Nuclear Magnetic Resonance):

-

A triplet at approximately 1.2 ppm corresponding to the methyl protons (-OCH₂CH₃ ).

-

A quartet at around 3.5 ppm from the methylene protons of the ethyl group (-OCH₂ CH₃).

-

A singlet at approximately 4.5 ppm for the benzylic methylene protons (-CH₂ O-).

-

A pair of doublets in the aromatic region (around 7.2-7.5 ppm) characteristic of a 1,4-disubstituted benzene ring.

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

A peak around 15 ppm for the methyl carbon (-OCH₂C H₃).

-

A signal at approximately 66 ppm for the methylene carbon of the ethyl group (-OC H₂CH₃).

-

A peak around 72 ppm for the benzylic methylene carbon (-C H₂O-).

-

Aromatic carbons will appear in the 115-140 ppm region, with the carbon attached to the bromine atom appearing at the lower field (more deshielded).

IR (Infrared) Spectroscopy:

-

C-H stretching vibrations for the alkyl groups will be observed just below 3000 cm⁻¹.

-

Aromatic C-H stretching will appear just above 3000 cm⁻¹.

-

A strong C-O-C stretching band for the ether linkage is expected in the region of 1250-1050 cm⁻¹.

-

Characteristic C=C stretching vibrations for the aromatic ring will be seen in the 1600-1450 cm⁻¹ range.

-

A C-Br stretching vibration will be present in the fingerprint region, typically below 800 cm⁻¹.

Mass Spectrometry (MS):

-

The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1 ratio).

-

The molecular ion peaks would be expected at m/z = 214 and 216.

-

Common fragmentation patterns would include the loss of the ethoxy group and the benzylic fragment.

Applications in Drug Discovery and Development

Halogenated organic compounds, particularly those containing bromine, are crucial building blocks in medicinal chemistry. The introduction of a bromine atom into a molecule can influence its physicochemical properties, such as lipophilicity and metabolic stability, and also provides a reactive handle for further synthetic modifications.

This compound serves as a valuable intermediate in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs). A notable example of a structurally related compound is 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene, which is a key intermediate in the synthesis of Dapagliflozin . [8][9] Dapagliflozin is a sodium-glucose cotransporter 2 (SGLT2) inhibitor used for the treatment of type 2 diabetes. [Link][10]

The synthetic utility of this compound lies in its ability to undergo a variety of cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, at the C-Br bond. This allows for the introduction of diverse molecular fragments, enabling the construction of extensive compound libraries for high-throughput screening in drug discovery programs.

Safety and Handling

As with all halogenated organic compounds, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles, and a lab coat.

-

Inhalation: Avoid inhaling vapors or dust.

-

Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

-

Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

For detailed safety information, it is always recommended to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound, with a molecular weight of 215.09 g/mol , is a valuable and versatile intermediate in organic synthesis. Its straightforward preparation via the Williamson ether synthesis and the presence of two modifiable functional groups make it an attractive building block for the synthesis of complex organic molecules. Its utility is particularly evident in the field of medicinal chemistry, where it can be employed in the construction of novel drug candidates. A thorough understanding of its chemical properties, synthesis, and reactivity is essential for researchers and scientists working in drug discovery and development.

References

-

UCLA Chemistry and Biochemistry. Williamson Ether Synthesis. Retrieved from [Link]

-

NIST. Benzene, 1-bromo-4-ethoxy-. In NIST Chemistry WebBook. Retrieved from [Link]

-

Master Organic Chemistry. The Williamson Ether Synthesis. Retrieved from [Link]

-

Apicule. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. Retrieved from [Link]

- Google Patents. (2016). Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

PubChem. This compound. Retrieved from [Link]

-

American Elements. This compound. Retrieved from [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. americanelements.com [americanelements.com]

- 3. PubChemLite - this compound (C9H11BrO) [pubchemlite.lcsb.uni.lu]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organic-synthesis.com [organic-synthesis.com]

- 6. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]

- 7. Benzene, 1-bromo-4-ethoxy- [webbook.nist.gov]

- 8. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 9. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene - Google Patents [patents.google.com]

- 10. rsc.org [rsc.org]

1-Bromo-4-(ethoxymethyl)benzene chemical properties

An In-depth Technical Guide to the Chemical Properties and Reactivity of 1-Bromo-4-(ethoxymethyl)benzene

Introduction

This compound is a versatile bifunctional organic compound of significant interest to researchers in synthetic and medicinal chemistry. It incorporates two key reactive moieties: an aryl bromide and a protected benzylic alcohol (as an ethyl ether). The aryl bromide serves as a crucial handle for a wide array of cross-coupling reactions, enabling the formation of complex molecular architectures. Simultaneously, the ethoxymethyl group offers a stable, yet potentially modifiable, side chain that can influence the molecule's steric and electronic properties, as well as its solubility.

This guide provides a comprehensive overview of the chemical properties, synthesis, reactivity, and potential applications of this compound, designed for professionals engaged in drug discovery, materials science, and advanced organic synthesis.

Physicochemical and Spectroscopic Properties

The fundamental properties of a compound dictate its behavior in chemical reactions and its suitability for various applications. While extensive experimental data for this compound is not widely published, its properties can be reliably predicted and understood based on its structure and data from analogous compounds.

Core Physicochemical Data

The essential identifying and physical properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 95068-22-7 | [1][2][3][4] |

| Molecular Formula | C₉H₁₁BrO | [1][4] |

| Molecular Weight | 215.09 g/mol | [1] |

| Common Synonym | p-Bromobenzyl ethyl ether | [1] |

| Predicted Boiling Point | 236.7 ± 15.0 °C | [2] |

| Predicted Density | 1.333 ± 0.06 g/cm³ | [2] |

| SMILES | CCOCC1=CC=C(C=C1)Br | [1] |

Spectroscopic Profile (Predicted)

Spectroscopic analysis is critical for structure verification. Based on the known effects of its functional groups, the following spectral characteristics are anticipated for this compound.

-

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum is expected to be clean and highly informative, showing four distinct signals.

| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |

| ~1.25 | Triplet | 3H | -O-CH₂-CH₃ | Alkyl protons adjacent to a CH₂ group. |

| ~3.55 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons adjacent to a methyl group and an oxygen atom. |

| ~4.50 | Singlet | 2H | Ar-CH₂ -O- | Benzylic protons adjacent to an oxygen atom. |

| ~7.25 & ~7.45 | Two Doublets (AA'BB' system) | 4H | Ar-H | Aromatic protons on a 1,4-disubstituted ring, split by each other. |

-

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbon spectrum will confirm the number of unique carbon environments.

| Predicted Chemical Shift (δ) ppm | Assignment | Rationale |

| ~15 | -O-CH₂-CH₃ | Terminal methyl carbon of the ethoxy group. |

| ~66 | -O-CH₂ -CH₃ | Methylene carbon of the ethoxy group, shifted downfield by oxygen. |

| ~72 | Ar-CH₂ -O- | Benzylic carbon, shifted downfield by the aromatic ring and oxygen. |

| ~121 | C -Br | Aromatic carbon directly bonded to bromine (ipso-carbon). |

| ~129, ~131 | Ar-CH | Aromatic methine carbons. |

| ~138 | Ar-C -CH₂ | Quaternary aromatic carbon attached to the ethoxymethyl group. |

-

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorptions for the ether linkage and the aromatic ring.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3050-3000 | C-H Stretch | Aromatic |

| ~2980-2850 | C-H Stretch | Aliphatic (CH₂, CH₃) |

| ~1590, 1490 | C=C Stretch | Aromatic Ring |

| ~1100 | C-O-C Stretch | Ether |

| ~1050 | C-Br Stretch | Aryl Bromide |

-

Mass Spectrometry (MS): Electron ionization mass spectrometry would reveal a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), providing definitive confirmation of a single bromine atom in the structure.

Synthesis and Mechanistic Insight

A robust and reliable synthesis is paramount for accessing this building block. The Williamson ether synthesis is a classic and highly efficient method for preparing ethers and is the recommended pathway for this compound.

Recommended Synthetic Protocol: Williamson Ether Synthesis

This protocol describes the synthesis from 4-bromobenzyl bromide and ethanol. The reaction proceeds via an Sₙ2 mechanism where ethoxide acts as the nucleophile, displacing the bromide from the benzylic carbon.

Materials:

-

4-Bromobenzyl bromide

-

Ethanol (absolute)

-

Sodium hydride (NaH), 60% dispersion in mineral oil, or Sodium metal

-

Anhydrous diethyl ether or Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

-

Preparation of Sodium Ethoxide: In a flame-dried, three-neck flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add absolute ethanol. Carefully add sodium hydride (or sodium metal) portion-wise under a nitrogen atmosphere. Causality: Sodium hydride is a strong base that deprotonates ethanol to form the sodium ethoxide nucleophile in situ. An inert atmosphere is crucial as NaH reacts violently with water.

-

Nucleophilic Substitution: Once the sodium hydride has completely reacted (cessation of hydrogen gas evolution), cool the solution to 0 °C. Dissolve 4-bromobenzyl bromide in a minimal amount of anhydrous THF and add it dropwise to the stirred sodium ethoxide solution.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. The progress can be monitored by Thin Layer Chromatography (TLC). Causality: The benzylic bromide is an excellent electrophile for Sₙ2 reactions due to the stability of the transition state.

-

Workup and Quenching: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution to neutralize any unreacted ethoxide.

-

Extraction and Purification: Transfer the mixture to a separatory funnel and extract with diethyl ether (3x volumes). Combine the organic layers, wash with water and then brine, and dry over anhydrous MgSO₄. Causality: The washing steps remove inorganic salts and residual ethanol, while the brine wash helps to break any emulsions.

-

Isolation: Filter off the drying agent and concentrate the organic solvent under reduced pressure using a rotary evaporator to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.

Workflow Visualization

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: The catalytic cycle of a Suzuki-Miyaura cross-coupling reaction.

Grignard Reagent Formation

The aryl bromide can be converted into a highly reactive organometallic nucleophile, a Grignard reagent, by reacting it with magnesium metal in an anhydrous ether solvent. Bromine is significantly more reactive than chlorine in forming Grignard reagents, ensuring chemoselective reaction at the C-Br bond if other halogens were present. [5] Protocol Outline:

-

Activate magnesium turnings in a flame-dried flask under an inert atmosphere.

-

Add a solution of this compound in anhydrous THF or diethyl ether dropwise.

-

Initiate the reaction (e.g., with a heat gun or an iodine crystal) and maintain a gentle reflux.

-

The resulting Grignard reagent, (ethoxymethyl)phenylmagnesium bromide, can then be reacted with a wide range of electrophiles, such as aldehydes, ketones, or CO₂, to introduce new functional groups. For example, reaction with formaldehyde followed by an acidic workup would yield [4-(ethoxymethyl)phenyl]methanol. [5]

Applications in Research and Development

The true value of this compound is realized in its application as a strategic building block.

-

Drug Discovery: In medicinal chemistry, the rapid generation of compound libraries is essential for identifying new drug candidates. [6]This molecule serves as an excellent scaffold. The aryl bromide allows for the systematic introduction of diverse substituents via cross-coupling, enabling the exploration of structure-activity relationships (SAR). The introduction of bromine into molecular structures is a known strategy in drug design to enhance therapeutic activity or modify metabolic profiles. [7][8]* Intermediate for Complex Syntheses: The structural motif of a substituted benzyl ether is present in numerous complex molecules and active pharmaceutical ingredients (APIs). For instance, the closely related compound 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene is a key intermediate in the synthesis of Dapagliflozin, an SGLT2 inhibitor used to treat type 2 diabetes. [9][10]This highlights the industrial relevance and proven utility of this chemical class.

-

Materials Science: The ability to form biaryl structures via Suzuki coupling makes this compound a potential precursor for synthesizing organic light-emitting diodes (OLEDs), conducting polymers, and other functional materials where conjugated aromatic systems are required.

Safety and Handling

While a specific, comprehensive toxicological profile for this compound is not readily available, it should be handled with the care afforded to all aryl halides. [11]General safety precautions are based on data for structurally related compounds. [12][13]

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety goggles conforming to EN166, and a lab coat. [14]* Engineering Controls: All manipulations should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors.

-

First Aid:

-

Eyes: In case of contact, immediately flush with plenty of water for at least 15 minutes and seek medical attention. [13] * Skin: Wash off immediately with soap and plenty of water. If irritation occurs, seek medical advice. [13] * Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention. [13]* Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

Conclusion

This compound is a strategically important synthetic intermediate whose value is derived from its bifunctional nature. The reliable reactivity of the aryl bromide in cornerstone reactions like Suzuki-Miyaura coupling and Grignard formation provides a robust platform for molecular elaboration. Complemented by a stable ethoxymethyl group, this compound offers researchers in drug discovery and materials science a dependable building block for the efficient synthesis of complex and high-value target molecules. Proper understanding of its properties, synthesis, and reactivity, combined with stringent safety protocols, will enable its effective use in advancing scientific research.

References

-

ChemBK. 1-bromo-4-ethoxy-benzene. [Link]

-

Matrix Fine Chemicals. 1-BROMO-4-ETHOXYBENZENE | CAS 588-96-5. [Link]

-

PubChem, NIH. 1-Bromo-4-[chloro-(4-ethoxyphenyl)methyl]benzene. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethoxy-. [Link]

-

American Elements. This compound. [Link]

-

Boron Molecular. 1-bromo-4-(methoxymethyl)benzene. [Link]

-

ResearchGate. Selective coupling reaction of 1-bromo-4-(bromo methyl)benzene with p-tolylboronic acid. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

ACS Publications. Supporting Information. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

ChemSynthesis. 1-bromo-4-ethoxybenzene. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

- Google Patents. EP3063116A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

NIST WebBook. Benzene, 1-bromo-4-ethoxy- Mass Spectrum. [Link]

-

NIST WebBook. Benzene, 1-bromo-4-ethoxy- IR Spectrum. [Link]

-

SpectraBase. 1-Bromo-4-(methoxymethyl)benzene - 13C NMR. [Link]

- Google Patents. US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Organic Syntheses. Procedure. [Link]

-

Brainly.in. 1-Bromo 4-Chloro benzene with Mg/ether ,Formaldehyde,H3O+ ! what is the product?. [Link]

-

Medical Science Pulse. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

-

PubChem, NIH. 1-Bromo-4-(diethoxymethyl)benzene. [Link]

- Google Patents. WO2015063726A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

-

Apicule. 4-Bromo-1-chloro-2-(4-ethoxy-benzyl)-benzene (CAS No: 461432-23-5) API Intermediate Manufacturers. [Link]

-

Journal of Medical Science. Introducing bromine to the molecular structure as a strategy for drug design. [Link]

- Google Patents. US20060264680A1 - Novel 1-bromo-4-(4'-bromophenoxy)

-

Pharmaffiliates. 1-Bromo-2-chloro-3-(4-ethoxybenzyl)benzene. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. This compound | 95068-22-7 [amp.chemicalbook.com]

- 3. This compound | 95068-22-7 [chemicalbook.com]

- 4. americanelements.com [americanelements.com]

- 5. brainly.in [brainly.in]

- 6. benchchem.com [benchchem.com]

- 7. Introducing bromine to the molecular structure as a strategy for drug design | Journal of Medical Science [jms.ump.edu.pl]

- 8. jms.ump.edu.pl [jms.ump.edu.pl]

- 9. apicule.com [apicule.com]

- 10. 4-Bromo-1-chloro-2-(4-ethoxybenzyl)benzene | 461432-23-5 [chemicalbook.com]

- 11. echemi.com [echemi.com]

- 12. fishersci.com [fishersci.com]

- 13. fishersci.com [fishersci.com]

- 14. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Synthesis of 1-Bromo-4-(ethoxymethyl)benzene

This guide provides a comprehensive overview of the synthesis of 1-bromo-4-(ethoxymethyl)benzene, a key intermediate in the development of various pharmaceutical compounds. The document is intended for researchers, scientists, and drug development professionals, offering a deep dive into the reaction mechanisms, experimental protocols, and the scientific rationale behind the synthetic strategy.

Introduction

This compound is a substituted toluene derivative with significant applications in organic synthesis. Its utility primarily stems from the presence of two key functional groups: the bromo group, which allows for a variety of cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), and the ethoxymethyl group, which can be a stable protecting group or a pharmacophore in its own right. A robust and well-understood synthetic route is crucial for its efficient production in a laboratory setting.

This guide will focus on a reliable two-step synthesis beginning with the reduction of 4-bromobenzoic acid to 4-bromobenzyl alcohol, followed by a Williamson ether synthesis to yield the target molecule.

Part 1: Strategic Synthesis Pathway

The chosen synthetic route is a two-step process designed for efficiency and high yield.

-

Reduction of 4-Bromobenzoic Acid: The commercially available 4-bromobenzoic acid is reduced to 4-bromobenzyl alcohol. This transformation is a standard procedure in organic chemistry, and lithium aluminum hydride (LiAlH₄) is a common and effective reagent for this purpose.[1][2]

-

Williamson Ether Synthesis: The resulting 4-bromobenzyl alcohol is then converted to this compound via a Williamson ether synthesis. This classic reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an ethylating agent.[3][4][5]

Logical Flow of the Synthesis

Caption: Overall synthetic workflow for this compound.

Part 2: Detailed Mechanistic Insights

A thorough understanding of the underlying reaction mechanisms is paramount for optimizing reaction conditions and troubleshooting potential issues.

Step 1: Reduction of 4-Bromobenzoic Acid with LiAlH₄

The reduction of a carboxylic acid to a primary alcohol using lithium aluminum hydride is a cornerstone of organic synthesis.[1][6]

Mechanism:

-

Deprotonation: The acidic proton of the carboxylic acid reacts with the hydride to produce hydrogen gas and a lithium carboxylate salt.

-

Coordination: The aluminum hydride coordinates to the carbonyl oxygen of the carboxylate.

-

First Hydride Transfer: A hydride ion is transferred to the carbonyl carbon, forming a tetrahedral intermediate.

-

Collapse and Aldehyde Formation: The tetrahedral intermediate collapses, eliminating an O-aluminate species to form an aldehyde.

-

Second Hydride Transfer: The aldehyde is then rapidly reduced by another equivalent of LiAlH₄ via a second hydride transfer to the carbonyl carbon.

-

Workup: The resulting alkoxide is protonated during the aqueous workup to yield the primary alcohol.

Caption: Mechanism of carboxylic acid reduction with LiAlH₄.

Step 2: Williamson Ether Synthesis

The Williamson ether synthesis is a versatile and widely used method for preparing ethers. It proceeds via an Sₙ2 (bimolecular nucleophilic substitution) mechanism.[3][4][5][7]

Mechanism:

-

Deprotonation: A strong base, such as sodium hydride (NaH), is used to deprotonate the 4-bromobenzyl alcohol, forming a sodium alkoxide. This step is crucial as it generates a potent nucleophile.[4]

-

Nucleophilic Attack: The resulting alkoxide ion then attacks the electrophilic carbon of the ethylating agent (e.g., ethyl iodide). This occurs in a concerted fashion where the nucleophile attacks from the backside of the carbon-leaving group bond.[8][9][10]

-

Transition State: A high-energy transition state is formed where the C-O bond is partially formed and the C-I bond is partially broken.

-

Product Formation: The iodide ion is displaced, and the desired ether, this compound, is formed.

The choice of a primary alkyl halide (ethyl iodide) is critical to favor the Sₙ2 pathway and minimize the competing E2 elimination reaction, which would be more prevalent with secondary or tertiary alkyl halides.[11]

Caption: Sₙ2 mechanism of the Williamson ether synthesis.

Part 3: Experimental Protocols

Safety Precautions:

-

Lithium Aluminum Hydride (LiAlH₄): Reacts violently with water and is flammable. Handle in an inert atmosphere (nitrogen or argon) and in a fume hood.[12]

-

Sodium Hydride (NaH): Also water-reactive and flammable. It is often supplied as a dispersion in mineral oil, which should be washed away with a non-reactive solvent like hexane before use. Handle under an inert atmosphere.[13][14][15][16]

-

Ethyl Iodide: A volatile and lachrymatory compound. Handle in a well-ventilated fume hood.

-

Always wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and gloves.

Protocol 1: Synthesis of 4-Bromobenzyl Alcohol

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |

| 4-Bromobenzoic Acid | 201.02 | 10.05 | 50.0 | 1.0 |

| Lithium Aluminum Hydride | 37.95 | 2.85 | 75.0 | 1.5 |

| Anhydrous Diethyl Ether | - | 200 mL | - | - |

| 1 M HCl (for workup) | - | As needed | - | - |

Procedure:

-

To a dry 500 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add lithium aluminum hydride (2.85 g, 75.0 mmol).

-

Add 100 mL of anhydrous diethyl ether to the flask and cool the suspension to 0 °C in an ice bath.

-

Dissolve 4-bromobenzoic acid (10.05 g, 50.0 mmol) in 100 mL of anhydrous diethyl ether and add this solution dropwise to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 2 hours.

-

Cool the reaction mixture back to 0 °C and carefully quench the excess LiAlH₄ by the dropwise addition of 3 mL of water, followed by 3 mL of 15% aqueous NaOH, and then 9 mL of water.

-

Stir the resulting white precipitate for 15 minutes, then filter it through a pad of Celite.

-

Wash the precipitate with diethyl ether (3 x 20 mL).

-

Combine the organic filtrates, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 4-bromobenzyl alcohol as a white solid.

-

The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexane/ethyl acetate). A typical yield is around 93%.[17]

Protocol 2: Synthesis of this compound

| Reagent/Solvent | Molar Mass ( g/mol ) | Amount (g) | Amount (mmol) | Molar Equivalents |

| 4-Bromobenzyl Alcohol | 187.04 | 7.48 | 40.0 | 1.0 |

| Sodium Hydride (60% disp.) | 40.00 (for 100%) | 1.76 | 44.0 | 1.1 |

| Anhydrous THF | - | 150 mL | - | - |

| Ethyl Iodide | 155.97 | 6.86 | 44.0 | 1.1 |

Procedure:

-

To a dry 250 mL three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, add sodium hydride (1.76 g of a 60% dispersion in mineral oil, 44.0 mmol).

-

Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil, decanting the hexane carefully each time.

-

Add 100 mL of anhydrous tetrahydrofuran (THF) to the flask.

-

Dissolve 4-bromobenzyl alcohol (7.48 g, 40.0 mmol) in 50 mL of anhydrous THF and add it dropwise to the sodium hydride suspension. Hydrogen gas will evolve.

-

After the addition is complete and hydrogen evolution has ceased, stir the mixture at room temperature for 30 minutes.

-

Add ethyl iodide (6.86 g, 44.0 mmol) dropwise to the reaction mixture.

-

Heat the reaction mixture to reflux and maintain for 3 hours.

-

Cool the reaction to room temperature and quench by the slow addition of 10 mL of water.

-

Extract the aqueous layer with diethyl ether (3 x 30 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield this compound as a colorless oil.

Part 4: Characterization and Data

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Expected Yield |

| 4-Bromobenzyl Alcohol | C₇H₇BrO | 187.04 | White solid | ~93% |

| This compound | C₉H₁₁BrO | 215.09 | Colorless oil | >80% |

Characterization Techniques:

-

¹H NMR and ¹³C NMR Spectroscopy: To confirm the structure of the product and assess its purity.

-

Mass Spectrometry (MS): To determine the molecular weight of the product.

-

Infrared (IR) Spectroscopy: To identify the functional groups present in the molecule.

Conclusion

The synthesis of this compound can be reliably achieved in two high-yielding steps from 4-bromobenzoic acid. The reduction of the carboxylic acid followed by a Williamson ether synthesis provides a robust and scalable route to this valuable intermediate. A thorough understanding of the reaction mechanisms and careful adherence to the experimental protocols, particularly the safety precautions for handling reactive hydrides, are essential for a successful outcome.

References

-

Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]

- Google Patents. (n.d.). CN108558636A - A kind of preparation method of 4- bromobenzoic acids.

-

PrepChem.com. (n.d.). Preparation of 4-bromobenzyl bromide. Retrieved from [Link]

-

Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

-

BYJU'S. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

-

Cram. (n.d.). Williamson Ether Synthesis Lab Report. Retrieved from [Link]

-

New Jersey Department of Health. (n.d.). Hazard Summary: Sodium Hydride. Retrieved from [Link]

-

Master Organic Chemistry. (2023, February 3). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]

-

Master Organic Chemistry. (2012, July 4). The SN2 Reaction Mechanism. Retrieved from [Link]

- University of Example. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. Retrieved from a general university chemistry lab manual.

-

Organic Syntheses. (n.d.). 2-Iodoxy-5-Methylbenzenesulfonic Acid-Catalyzed Selective Oxidation of 4-Bromobenzyl Alcohol to 4-Bromobenzaldehyde or 4-Bromobenzoic Acid with Oxone. Retrieved from [Link]

- University of California. (n.d.). Standard Operating Procedure (SOP) Procedure for Safe Use of Pyrophoric Solids.

-

Chemistry LibreTexts. (2024, March 17). 11.2: The SN2 Reaction. Retrieved from [Link]

- Google Patents. (n.d.). EP0048914A1 - Process for the preparation of 3-bromo-4-fluorobenzyl alcohol, intermediate ....

-

YouTube. (2021, April 8). Carboxylic Acid Reduction with LiAlH4 mechanism. Retrieved from [Link]

- Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzen ee.

-

NIST. (n.d.). Benzene, 1-bromo-4-ethenyl-. Retrieved from [Link]

-

Master Organic Chemistry. (n.d.). Reduction of carboxylic acids to primary alcohols using LiAlH4. Retrieved from [Link]

-

Chemistry LibreTexts. (2019, September 3). 14.3: The Williamson Ether Synthesis. Retrieved from [Link]

- University of California. (2012, December 14). Sodium Hydride - Standard Operating Procedure.

-

Wikipedia. (n.d.). SN2 reaction. Retrieved from [Link]

-

L.S. College, Muzaffarpur. (2020, July 15). Williamson ether synthesis. Retrieved from [Link]

-

PubChem. (n.d.). 1-Bromo-4-(diethoxymethyl)benzene. Retrieved from [Link]

- Alkali Metals Limited. (n.d.). MSDS for SODIUM HYDRIDE.

-

University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]

- Utah Tech University. (n.d.). Williamson Ether Synthesis.

-

ResearchGate. (n.d.). Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). Retrieved from [Link]

-

Chemistry Steps. (n.d.). SN2 Reaction Mechanism. Retrieved from [Link]

- Google Patents. (n.d.). US20160280619A1 - Process for the preparation of 4-bromo-1-chloro-2-(4-ethoxybenzyl)benzene.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. masterorganicchemistry.com [masterorganicchemistry.com]

- 3. jk-sci.com [jk-sci.com]

- 4. masterorganicchemistry.com [masterorganicchemistry.com]

- 5. organicchemistrytutor.com [organicchemistrytutor.com]

- 6. youtube.com [youtube.com]

- 7. lscollege.ac.in [lscollege.ac.in]

- 8. byjus.com [byjus.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. SN2 reaction - Wikipedia [en.wikipedia.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. ch.ic.ac.uk [ch.ic.ac.uk]

- 13. nj.gov [nj.gov]

- 14. wcms.uillinois.edu [wcms.uillinois.edu]

- 15. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 16. alkalimetals.com [alkalimetals.com]

- 17. 4-Bromobenzyl alcohol synthesis - chemicalbook [chemicalbook.com]

An In-depth Technical Guide to the Spectral Analysis of 1-Bromo-4-(ethoxymethyl)benzene

This technical guide provides a comprehensive analysis of the spectral data for 1-bromo-4-(ethoxymethyl)benzene, a key intermediate in various organic syntheses. Designed for researchers, scientists, and professionals in drug development, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to this compound. The focus is on not just the data itself, but the rationale behind the experimental protocols and the nuanced interpretation of the spectral features.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. For this compound, both ¹H and ¹³C NMR are indispensable for confirming the connectivity and chemical environment of each atom.

Experimental Protocol: Acquiring High-Resolution NMR Spectra

The quality of NMR data is critically dependent on meticulous sample preparation and the proper setup of the spectrometer.[1] The following protocol is a field-proven method for obtaining high-resolution spectra for compounds like this compound.

Materials and Equipment:

-

5 mm NMR tubes of high quality[1]

-

Deuterated chloroform (CDCl₃)

-

This compound sample

-

Pasteur pipette with a cotton or glass wool plug[2]

-

Vortex mixer or sonicator

-

NMR spectrometer (e.g., 400 MHz or 500 MHz)[1]

Step-by-Step Procedure:

-

Sample Preparation: Accurately weigh approximately 10-20 mg of this compound for ¹H NMR, and 20-50 mg for ¹³C NMR, into a clean, dry vial.[1][2] The choice of a deuterated solvent is crucial; CDCl₃ is a common choice for nonpolar organic compounds as it dissolves the sample well and its deuterium signal is used by the spectrometer to lock the magnetic field frequency.[1]

-

Dissolution: Add approximately 0.6 mL of CDCl₃ to the vial.[1][2] Ensure complete dissolution by gentle vortexing or sonication. A homogenous solution is essential for sharp NMR signals.[3]

-

Filtration and Transfer: To remove any particulate matter that could degrade the spectral resolution, filter the solution through a Pasteur pipette plugged with cotton or glass wool directly into a clean NMR tube.[2][4] The final sample height in the tube should be around 4.5 to 5 cm.[2]

-

Spectrometer Setup and Data Acquisition:

-

Locking and Shimming: Insert the sample into the spectrometer. The instrument will first "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.[1] "Shimming" is then performed, either manually or automatically, to optimize the homogeneity of the magnetic field across the sample, which is critical for obtaining sharp, well-resolved peaks.[1]

-

Tuning and Matching: The NMR probe is tuned to the specific nucleus being observed (¹H or ¹³C) to maximize the efficiency of radiofrequency pulse transmission and signal detection.[1]

-

Acquisition: Standard pulse sequences are used to acquire the spectra. For ¹H NMR, a small number of scans are typically sufficient. For ¹³C NMR, which has a much lower natural abundance and sensitivity, a larger number of scans are required to achieve a good signal-to-noise ratio.[3]

-

Caption: Workflow for NMR Sample Preparation and Data Acquisition.

Spectral Data Summary

| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| Protons | ~7.45 | Doublet | 2H | Aromatic protons ortho to Bromine (H-2, H-6) |

| ~7.25 | Doublet | 2H | Aromatic protons ortho to Ethoxymethyl (H-3, H-5) | |

| ~4.50 | Singlet | 2H | Methylene protons (-O-CH₂-Ar) | |

| ~3.55 | Quartet | 2H | Methylene protons (-O-CH₂-CH₃) | |

| ~1.25 | Triplet | 3H | Methyl protons (-CH₃) |

| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |

| Carbons | ~138 | Quaternary aromatic carbon attached to Ethoxymethyl (C-4) |

| ~131 | Aromatic carbons ortho to Bromine (C-2, C-6) | |

| ~129 | Aromatic carbons ortho to Ethoxymethyl (C-3, C-5) | |

| ~121 | Quaternary aromatic carbon attached to Bromine (C-1) | |

| ~72 | Methylene carbon (-O-CH₂-Ar) | |

| ~66 | Methylene carbon (-O-CH₂-CH₃) | |

| ~15 | Methyl carbon (-CH₃) |

Note: The exact chemical shifts may vary slightly depending on the solvent and the specific instrument used.

Interpretation of NMR Spectra

The ¹H NMR spectrum provides a wealth of information. The two doublets in the aromatic region (around 7.45 and 7.25 ppm) are characteristic of a 1,4-disubstituted benzene ring. The downfield shift of the doublet at ~7.45 ppm is due to the deshielding effect of the electronegative bromine atom on the ortho protons. The singlet at ~4.50 ppm corresponds to the benzylic methylene protons, and its integration of 2H confirms this assignment. The quartet at ~3.55 ppm and the triplet at ~1.25 ppm are characteristic of an ethyl group, with the quartet arising from the methylene protons being split by the adjacent methyl protons, and the triplet from the methyl protons being split by the adjacent methylene protons.

The ¹³C NMR spectrum further corroborates the structure. The presence of four signals in the aromatic region is consistent with a 1,4-disubstituted benzene ring where symmetry results in pairs of equivalent carbons. The carbon attached to the bromine atom (C-1) is significantly shielded compared to the other aromatic carbons due to the heavy atom effect of bromine. The aliphatic signals at ~72, ~66, and ~15 ppm are readily assigned to the ethoxymethyl group.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.[5] The absorption of infrared radiation corresponds to specific molecular vibrations.

Experimental Protocol: Acquiring an FTIR Spectrum

For a solid sample like this compound, the KBr pellet method is a common and reliable technique for obtaining a high-quality IR spectrum.

Materials and Equipment:

-

Fourier Transform Infrared (FTIR) Spectrometer

-

Potassium bromide (KBr), spectroscopy grade

-

Agate mortar and pestle

-

Hydraulic press and pellet die

-

This compound sample

Step-by-Step Procedure:

-

Sample Preparation: Grind 1-2 mg of the sample with 100-200 mg of dry KBr in an agate mortar until a fine, homogeneous powder is obtained.[6]

-

Pellet Formation: Transfer the mixture to a pellet die and apply pressure (typically 8-10 tons) using a hydraulic press to form a transparent or translucent pellet.[6]

-

Data Acquisition: Place the KBr pellet in the sample holder of the FTIR spectrometer. First, acquire a background spectrum of the empty sample compartment. Then, acquire the spectrum of the sample. The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Caption: Workflow for FTIR Spectroscopy using the KBr Pellet Technique.

Spectral Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment of Vibrational Mode |

| 3100-3000 | Medium to Weak | C-H stretching (aromatic)[7][8][9][10] |

| 2980-2850 | Medium | C-H stretching (aliphatic) |

| 1600-1585 | Medium to Weak | C-C stretching (in-ring)[7][8][9][10] |

| 1500-1400 | Medium to Strong | C-C stretching (in-ring)[7][8][9][10] |

| ~1250 | Strong | C-O stretching (ether) |

| ~1070 | Medium | C-Br stretching |

| 900-675 | Strong | C-H out-of-plane bending ("oop"), indicative of 1,4-disubstitution[8][10] |

Interpretation of IR Spectrum

The IR spectrum of this compound displays several characteristic absorption bands. The peaks in the 3100-3000 cm⁻¹ region are indicative of C-H stretching vibrations of the aromatic ring.[7][8][9][10] The absorptions between 2980-2850 cm⁻¹ are due to the C-H stretching of the aliphatic ethoxy and methylene groups. The sharp peaks in the 1600-1400 cm⁻¹ range are characteristic of C-C stretching vibrations within the benzene ring.[7][8][9][10] A strong band around 1250 cm⁻¹ is expected for the C-O stretching of the ether linkage. The C-Br stretching vibration typically appears in the fingerprint region, around 1070 cm⁻¹. Finally, a strong absorption in the 900-675 cm⁻¹ region due to C-H out-of-plane bending is a clear indicator of a 1,4-disubstituted aromatic ring.[8][10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions.[11] It provides information about the molecular weight of a compound and its fragmentation pattern, which can be used to deduce its structure. Gas Chromatography-Mass Spectrometry (GC-MS) is a common method for the analysis of volatile organic compounds.[11][12][13]

Experimental Protocol: GC-MS Analysis

GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry.[13][14]

Materials and Equipment:

-

Gas Chromatograph-Mass Spectrometer (GC-MS) system

-

Appropriate GC column (e.g., a non-polar column like DB-5)

-

High-purity helium as the carrier gas

-

This compound sample

-

Suitable solvent (e.g., dichloromethane or hexane)

Step-by-Step Procedure:

-

Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent like dichloromethane or hexane.

-

Injection: Inject a small volume (typically 1 µL) of the solution into the heated injection port of the gas chromatograph. The high temperature vaporizes the sample.[14]

-

Chromatographic Separation: The vaporized sample is carried by the helium gas through the GC column. The components of the sample are separated based on their boiling points and interactions with the stationary phase of the column.[14]

-

Ionization and Fragmentation: As the separated components elute from the column, they enter the ion source of the mass spectrometer. In electron ionization (EI) mode, the molecules are bombarded with high-energy electrons, causing them to lose an electron to form a molecular ion (M⁺) and also to fragment into smaller, characteristic ions.[11]

-

Mass Analysis and Detection: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z). The detector then records the abundance of each ion.[11][14]

Caption: Workflow for GC-MS Analysis.

Spectral Data Summary

| m/z | Relative Intensity | Assignment |

| 214/216 | Moderate | Molecular ion peak (M⁺) showing the isotopic pattern for one bromine atom[15][16][17][18] |

| 185/187 | High | [M - C₂H₅]⁺ fragment (loss of ethyl group) |

| 171/173 | Moderate | [M - OC₂H₅]⁺ fragment (loss of ethoxy group) |

| 107 | High | [C₇H₇O]⁺ fragment (tropylium-like ion) |

| 91 | Moderate | [C₇H₇]⁺ fragment (tropylium ion) |

Interpretation of Mass Spectrum

The mass spectrum of this compound will show a characteristic molecular ion peak. Due to the presence of the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (an M⁺ and an M+2 peak) of almost equal intensity, separated by 2 m/z units.[15][16][17][18] This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

The fragmentation pattern provides further structural information. A prominent fragmentation pathway is the loss of an ethyl radical (•C₂H₅) to give a fragment ion at m/z 185/187. Another common fragmentation is the loss of an ethoxy radical (•OC₂H₅) to yield a fragment at m/z 171/173. The base peak is often observed at m/z 107, corresponding to the stable benzylic cation [C₇H₇O]⁺.

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. Each technique offers complementary information, from the detailed atomic connectivity provided by NMR, to the identification of functional groups by IR, and the confirmation of molecular weight and fragmentation pathways by MS. The protocols and interpretations presented in this guide are based on established scientific principles and best practices, providing a solid foundation for researchers and scientists working with this and similar compounds.

References

- NMR Sample Preparation. (n.d.).

- GC-MS: gas chromatography-mass spectrometry. (n.d.). Quality Analysis.

- Gas Chromatography – Mass Spectrometry (GC−MS). (n.d.). National Institute of Standards and Technology.

- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI.

- 8.1 - FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare.

- How to make an NMR sample. (n.d.).

- NMR Sample Preparation: The Complete Guide. (n.d.). Organomation.

- Gas chromatography – mass spectrometry. (n.d.). The Summons Lab - MIT.

- A Comprehensive GC-MS Approach for Monitoring Legacy and Emerging Halogenated Contaminants in Human Biomonitoring. (n.d.). MDPI.

- Mass Spectrometry | Interpreting Spectra | Chlorine & Haloalkanes | A-Level Chemistry. (2022, May 7). The Elkhemist.

- Gas chromatography–mass spectrometry. (n.d.). Wikipedia.

- 15.7 Spectroscopy of Aromatic Compounds. (n.d.). Organic Chemistry: A Tenth Edition – OpenStax adaptation 1.

- IR Spectroscopy Tutorial: Aromatics. (n.d.).

- 15.7: Spectroscopy of Aromatic Compounds. (2024, September 26). Chemistry LibreTexts.

- 15.7 Spectroscopy of Aromatic Compounds. (2023, September 20). Organic Chemistry | OpenStax.

- Experimental section General. Proton nuclear magnetic resonance (1H NMR) spectra were recorded with a Varian Mercury plus (400 M). (n.d.).

- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.

- Mass Spectroscopy - Halo-isotopes | A Level Chemistry | EDEXCEL. (2019, November 21). Tailored Tutors.

- Supporting Information for. (n.d.). The Royal Society of Chemistry.

- Working Principle of FTIR | FTIR Spectroscopy Explained | Pharma & Analytical Chemistry. (2025, April 14). Pharmaguideline.

- Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. (2020, June 15). Timothy Siniscalchi.

- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.

- Mass Spec 3f Halogenoalkanes. (2020, July 6). Department of Chemistry Swansea University.

- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.

- This compound (C9H11BrO). (n.d.). PubChemLite.

- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.

- Benzene, 1-bromo-4-methoxy-. (n.d.). NIST WebBook.

- 1-Bromo-4-ethylbenzene | C8H9Br | CID 15313. (n.d.). PubChem.

- Mass Spectrum: M+2 Peak EXPLAINED & Examples // HSC Chemistry. (2023, October 10). Science Ready.

- 1-Bromo-4-(trifluoromethoxy)benzene(407-14-7) 13C NMR spectrum. (n.d.). ChemicalBook.

- Benzene, 1-bromo-4-ethynyl- | C8H5Br | CID 136603. (n.d.). PubChem.

- An In-depth Technical Guide to the Synthesis of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.

- An In-depth Technical Guide to the Synthesis of 1-Bromo-2-((methoxymethoxy)methyl)benzene. (n.d.). Benchchem.

- Figure S1. 1 H NMR spectrum of compound 1-bromo-4-octyloxybenzene ( 7 ). (n.d.). ResearchGate.

- Benzene, 1-bromo-4-methyl-. (n.d.). NIST WebBook.

- Supporting information. (n.d.). The Royal Society of Chemistry.

- An In-Depth Technical Guide to the Infrared Spectroscopy of 1-bromo-4-(trichloromethyl)benzene. (n.d.). Benchchem.

- Supplementary Information. (n.d.). Beilstein Journals.

- Cross-coupling reactivity of 1,1-dichloroalkenes under palladium catalysis: Domino synthesis of diarylalkynes. (n.d.). The Royal Society of Chemistry.

- Benzene, 1-bromo-4-ethoxy-. (n.d.). NIST WebBook.

- Benzene, 1-bromo-4-ethyl-. (n.d.). NIST WebBook.

- 1-Bromo-4-(difluoromethoxy)benzene - Optional[19F NMR] - Chemical Shifts. (n.d.). SpectraBase.

- 1-Bromo-4-(methoxymethyl)benzene - Optional[13C NMR] - Chemical Shifts. (n.d.). SpectraBase.

Sources

- 1. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]

- 2. How to make an NMR sample [chem.ch.huji.ac.il]

- 3. organomation.com [organomation.com]

- 4. sites.bu.edu [sites.bu.edu]

- 5. m.youtube.com [m.youtube.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 8. orgchemboulder.com [orgchemboulder.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 11. tsapps.nist.gov [tsapps.nist.gov]

- 12. GC-MS: gas chromatography-mass spectrometry ✅ [qa-group.com]

- 13. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]

- 14. Gas chromatography – mass spectrometry – The Summons Lab • Geobiology and Astrobiology at MIT [summons.mit.edu]

- 15. youtube.com [youtube.com]

- 16. youtube.com [youtube.com]

- 17. youtube.com [youtube.com]

- 18. youtube.com [youtube.com]

Introduction: Structural Features and Synthetic Potential

An In-Depth Technical Guide to the Reactivity of 1-Bromo-4-(ethoxymethyl)benzene

Abstract: this compound is a versatile bifunctional building block of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis. Its structure features a reactive aryl bromide moiety, amenable to a wide array of carbon-carbon and carbon-heteroatom bond-forming reactions, and a stable ethoxymethyl group that modulates solubility and can serve as a latent functional handle. This guide provides an in-depth exploration of the core reactivity of this compound, focusing on the mechanistic principles, field-proven experimental protocols, and strategic considerations essential for its effective utilization in complex molecular synthesis.

This compound possesses two key structural features that define its chemical behavior. The primary site of reactivity is the carbon-bromine (C-Br) bond on the aromatic ring. As an aryl bromide, it is an excellent substrate for a multitude of transition-metal-catalyzed cross-coupling reactions. The reactivity of aryl halides in such reactions generally follows the order I > Br > Cl, making aryl bromides like this compound a reliable and cost-effective choice for many transformations.[1]

The secondary feature is the ethoxymethyl group (-CH₂OCH₂CH₃). This ether linkage is generally stable under the neutral or basic conditions typical of most cross-coupling reactions, making it a compatible functional group. Its presence enhances the lipophilicity of the molecule, which can be advantageous for solubility in organic solvents commonly used in synthesis. This guide will systematically dissect the principal reaction pathways stemming from the aryl bromide moiety.

Palladium-Catalyzed Cross-Coupling Reactions: The Cornerstone of Versatility

Palladium-catalyzed reactions are the most powerful and widely used methods for the functionalization of this compound. These reactions provide reliable access to complex molecular architectures by forming new carbon-carbon and carbon-nitrogen bonds.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura reaction is a robust method for creating biaryl structures by coupling the aryl bromide with an organoboron reagent, such as a boronic acid or boronic ester.[2][3] This reaction is favored for its mild conditions, high functional group tolerance, and the low toxicity of its boron-containing byproducts.[4]

Mechanistic Rationale: The reaction proceeds via a well-established catalytic cycle.[2][3][5]

-

Oxidative Addition: A catalytically active Palladium(0) species inserts into the C-Br bond of this compound, forming a Pd(II) complex.

-

Transmetalation: The organoboron reagent, activated by a base, transfers its organic group to the Pd(II) center, displacing the bromide.

-

Reductive Elimination: The two organic fragments on the Pd(II) center couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst.

Caption: Suzuki-Miyaura Catalytic Cycle.

Data Presentation: Typical Conditions for Suzuki-Miyaura Coupling

| Component | Example | Role |

|---|---|---|

| Aryl Halide | This compound | Electrophile |

| Organoboron Reagent | Phenylboronic acid | Nucleophile |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Catalyst |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates boronic acid |

| Solvent System | Dioxane/H₂O, Toluene, DMF | Reaction Medium |

| Temperature | 60-110 °C | Varies with substrate |

Experimental Protocol: Synthesis of 4-(Ethoxymethyl)-4'-methyl-1,1'-biphenyl

-

To a flame-dried round-bottom flask under an argon atmosphere, add this compound (1.0 equiv), p-tolylboronic acid (1.2 equiv), and potassium carbonate (2.0 equiv).[2]

-

Add the palladium catalyst, such as Pd(PPh₃)₄ (0.03 equiv).

-

Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[2]

-

Heat the reaction mixture to 90-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.

-

Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.

-

Concentrate the solvent under reduced pressure and purify the crude product by flash column chromatography.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a premier method for forming C-N bonds, enabling the synthesis of aryl amines from aryl halides.[6][7] This reaction is of paramount importance in pharmaceutical development, as the aryl amine motif is ubiquitous in drug candidates. The choice of ligand is critical, with bulky, electron-rich phosphine ligands being necessary to promote the reductive elimination step and prevent side reactions like beta-hydride elimination.[6][8]

Mechanistic Rationale: The catalytic cycle is analogous to other palladium-catalyzed cross-couplings.[6][7][9]

-

Oxidative Addition: Pd(0) inserts into the C-Br bond.

-

Amine Coordination & Deprotonation: The amine coordinates to the Pd(II) center. A strong base then deprotonates the coordinated amine to form a palladium amide complex.

-

Reductive Elimination: The aryl group and the amino group are eliminated from the palladium center, forming the C-N bond and regenerating the Pd(0) catalyst.[9]

Caption: Buchwald-Hartwig Amination Cycle.

Data Presentation: Catalyst Systems for Buchwald-Hartwig Amination

| Catalyst/Ligand | Base | Substrate Scope |

|---|---|---|

| Pd₂(dba)₃ / BINAP | NaOtBu | Second-generation, good for primary amines[6] |

| Pd(OAc)₂ / Xantphos | Cs₂CO₃ | For a wide range of amines, including less nucleophilic ones |

| BrettPhos Pd G3 | K₃PO₄ | Third-generation, mild conditions, broad scope[9] |

Experimental Protocol: Synthesis of N-phenyl-4-(ethoxymethyl)aniline

-

In a nitrogen-filled glovebox, charge a vial with a palladium precatalyst (e.g., BrettPhos Pd G3, 2 mol%), the appropriate phosphine ligand (e.g., BrettPhos, 2 mol%), and a base such as potassium phosphate (1.4 equiv).[9]

-

Add this compound (1.0 equiv) and aniline (1.2 equiv).

-

Add an anhydrous, degassed solvent such as tert-butanol or toluene.[9]

-

Seal the vial and heat the mixture at 80-110 °C for 12-24 hours.

-

After cooling, partition the mixture between dichloromethane and water.

-

Separate the layers, dry the organic phase over anhydrous MgSO₄, filter, and concentrate.

-

Purify the residue via column chromatography.

Sonogashira Coupling: Access to Arylalkynes

The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne.[10][11] This reaction is unique in that it typically employs a dual catalytic system consisting of a palladium complex and a copper(I) co-catalyst.[10]

Mechanistic Rationale: The reaction involves two interconnected catalytic cycles.[10]

-

Palladium Cycle: Similar to the Suzuki coupling, it involves oxidative addition of the aryl bromide to Pd(0), followed by transmetalation and reductive elimination.

-

Copper Cycle: The copper(I) salt reacts with the terminal alkyne in the presence of the amine base to form a copper(I) acetylide intermediate. This species is more nucleophilic than the alkyne itself and readily participates in the transmetalation step with the Pd(II) complex.

Caption: Sonogashira Dual Catalytic Cycle.

Experimental Protocol: Synthesis of 1-(Ethoxymethyl)-4-(phenylethynyl)benzene

-

Combine this compound (1.0 equiv), a palladium catalyst like PdCl₂(PPh₃)₂ (2-5 mol%), and a copper co-catalyst like CuI (1-3 mol%) in a Schlenk flask under argon.[12]

-

Dissolve the solids in an amine solvent such as triethylamine or a mixture of toluene and diisopropylamine.

-

Add the terminal alkyne, for example, phenylacetylene (1.1 equiv), dropwise.

-

Stir the reaction at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed.

-

Filter the reaction mixture to remove amine salts and concentrate the filtrate.

-

Dissolve the residue in an organic solvent, wash with aqueous NH₄Cl, water, and brine.

-

Dry, concentrate, and purify the product by chromatography.

Organometallic Transformations: Grignard and Organolithium Reagents

Beyond palladium catalysis, this compound can be converted into potent organometallic nucleophiles, which opens up a different set of synthetic possibilities.

Grignard Reagent Formation

Reaction with magnesium metal in an anhydrous ether solvent (diethyl ether or THF) converts the aryl bromide into the corresponding Grignard reagent, 4-(ethoxymethyl)phenylmagnesium bromide.[13] The success of this reaction is critically dependent on maintaining strictly anhydrous conditions, as Grignard reagents react violently with protic solvents like water.[13][14]

Experimental Protocol: Preparation of 4-(Ethoxymethyl)phenylmagnesium bromide

-

Place magnesium turnings (1.2 equiv) in a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet.[14]

-

Add a small crystal of iodine to activate the magnesium surface.[14][15]

-

Add a small portion of a solution of this compound (1.0 equiv) in anhydrous THF via the dropping funnel.

-

Initiate the reaction with gentle warming. Once the exothermic reaction begins (indicated by solvent reflux), add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.[14]

-

After the addition is complete, reflux the mixture for an additional hour to ensure complete conversion.

-

The resulting dark, cloudy solution of the Grignard reagent can be used directly for subsequent reactions with electrophiles such as aldehydes, ketones, or carbon dioxide.

Caption: Grignard Reagent Formation and Reaction.

Lithium-Halogen Exchange

An alternative to Grignard formation is lithium-halogen exchange, typically achieved by treating the aryl bromide with an alkyllithium reagent (e.g., n-BuLi or t-BuLi) at cryogenic temperatures (-78 °C).[16] This rapidly forms the highly reactive 4-(ethoxymethyl)phenyllithium species. The low temperature is crucial to prevent the organolithium reagent from attacking the solvent or other functional groups. This method is often faster and cleaner than Grignard formation.[16] The resulting organolithium reagent is a powerful nucleophile used in similar applications as its Grignard counterpart.

Conclusion

This compound is a synthetically valuable building block whose reactivity is dominated by the chemistry of its aryl bromide group. It serves as an excellent substrate for a host of powerful palladium-catalyzed cross-coupling reactions, including the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, which provide efficient routes to diverse and complex molecular targets. Furthermore, its conversion into Grignard or organolithium reagents transforms its electrophilic carbon center into a potent nucleophile, unlocking an entirely different set of bond-forming strategies. The stability of the ethoxymethyl group under most of these conditions ensures its role as a reliable spectator, making this compound a predictable and versatile tool for the modern synthetic chemist.